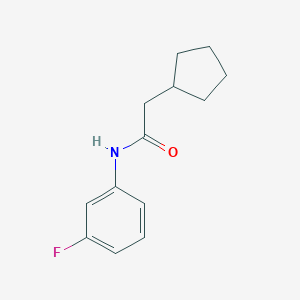
2-cyclopentyl-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-(3-fluorophenyl)acetamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of chronic pain. Unlike traditional opioids, CR845 does not produce the same addictive effects, making it a promising alternative for the management of chronic pain.
Wirkmechanismus
2-cyclopentyl-N-(3-fluorophenyl)acetamide works by binding to the kappa opioid receptor (KOR) in the brain and spinal cord. Unlike traditional opioids, which bind to the mu opioid receptor, this compound does not produce the same euphoric effects. Instead, it activates the KOR, which produces analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia and anti-inflammatory effects in preclinical and clinical studies. It has also been shown to reduce the side effects associated with traditional opioids, such as respiratory depression, sedation, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclopentyl-N-(3-fluorophenyl)acetamide in lab experiments is that it produces analgesia without producing the same addictive effects as traditional opioids. This makes it a promising alternative for the management of chronic pain. However, one limitation is that this compound is still in the early stages of development, and more research is needed to fully understand its potential as a treatment for chronic pain.
Zukünftige Richtungen
There are several future directions for the research and development of 2-cyclopentyl-N-(3-fluorophenyl)acetamide. One direction is to study its potential use in the treatment of other types of pain, such as neuropathic pain and cancer pain. Another direction is to study its potential use in combination with other analgesic drugs to produce more effective pain relief. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-cyclopentyl-N-(3-fluorophenyl)acetamide involves a series of chemical reactions. The starting material is cyclopentylacetonitrile, which is reacted with 3-fluorobenzaldehyde in the presence of sodium methoxide to form 2-cyclopentyl-N-(3-fluorophenyl)propionamide. This intermediate is then treated with acetic anhydride and a catalytic amount of pyridine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-(3-fluorophenyl)acetamide has been extensively studied for its potential use in the treatment of chronic pain. Several preclinical and clinical studies have shown that this compound is effective in reducing pain without producing the same addictive effects as traditional opioids. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory pain.
Eigenschaften
Molekularformel |
C13H16FNO |
|---|---|
Molekulargewicht |
221.27 g/mol |
IUPAC-Name |
2-cyclopentyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C13H16FNO/c14-11-6-3-7-12(9-11)15-13(16)8-10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,16) |
InChI-Schlüssel |
HGSUKEVFBMNDET-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(=O)NC2=CC(=CC=C2)F |
Kanonische SMILES |
C1CCC(C1)CC(=O)NC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-cyclopentylacetamide](/img/structure/B308676.png)

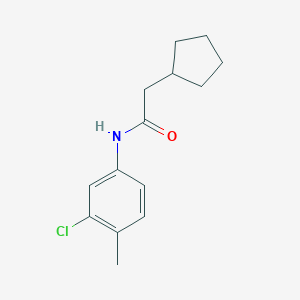
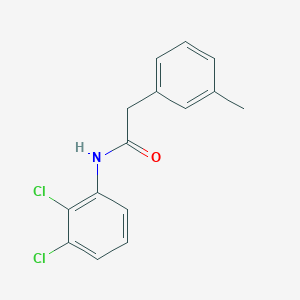

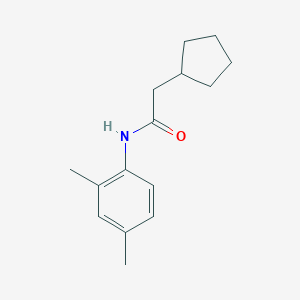
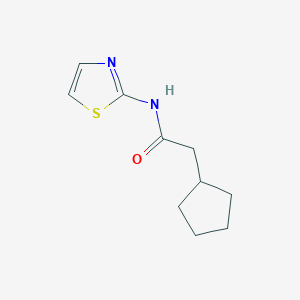
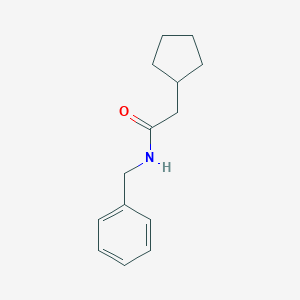
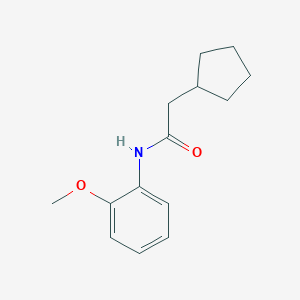
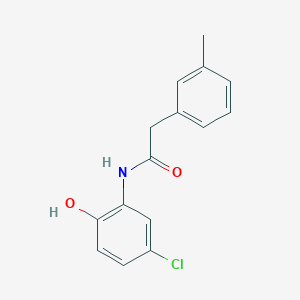
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)


